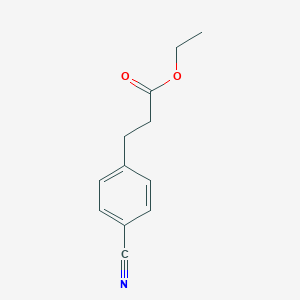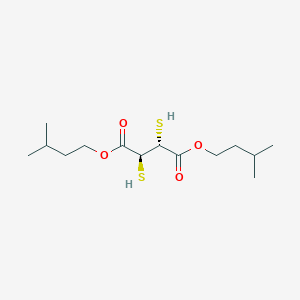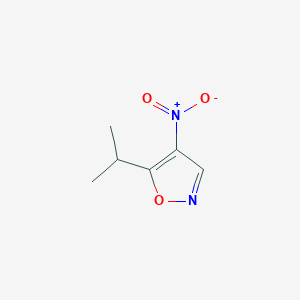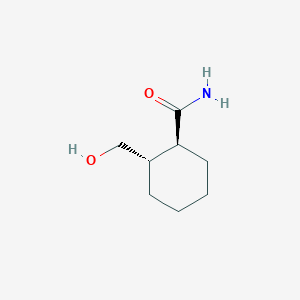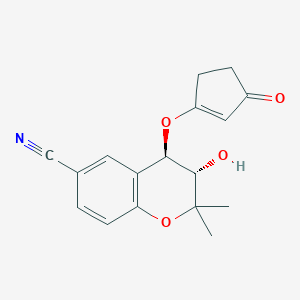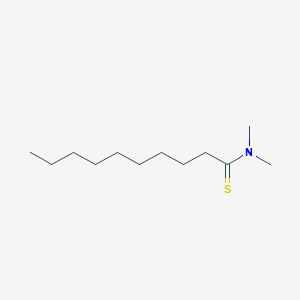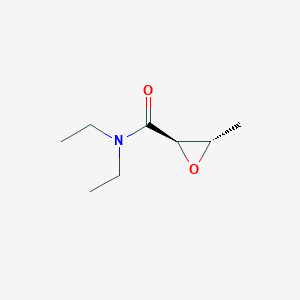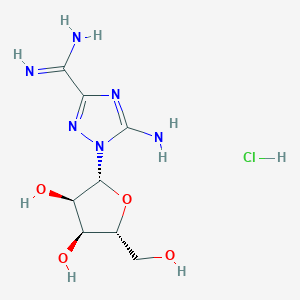
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine, also known as AICAR, is a nucleotide derivative that has been studied for its potential therapeutic applications in various diseases. AICAR has been shown to have positive effects on metabolic disorders, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine activates AMPK by mimicking the effects of AMP on the enzyme. AMPK is activated when the cellular energy status is low, and it promotes energy production by increasing glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes such as protein synthesis. 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a transcriptional co-activator that regulates mitochondrial biogenesis and oxidative metabolism.
Biochemische Und Physiologische Effekte
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been shown to have various biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to have anti-inflammatory and anti-oxidant effects. 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been shown to improve cardiac function in animal models of heart failure. It has also been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other nucleotide derivatives. However, 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has a short half-life in vivo, which can limit its therapeutic efficacy.
Zukünftige Richtungen
For 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine research include developing more potent and selective AMPK activators, investigating its potential therapeutic applications in various diseases, exploring its anti-cancer effects, and developing novel drug delivery systems.
Synthesemethoden
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine can be synthesized by reacting 5-amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamide with cyanamide in the presence of a strong acid catalyst. The reaction yields 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine and ammonia as byproducts. The purity of 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been extensively studied for its potential therapeutic applications. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. 5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Eigenschaften
CAS-Nummer |
111379-66-9 |
|---|---|
Produktname |
5-Amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine |
Molekularformel |
C8H15ClN6O4 |
Molekulargewicht |
294.69 g/mol |
IUPAC-Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H14N6O4.ClH/c9-5(10)6-12-8(11)14(13-6)7-4(17)3(16)2(1-15)18-7;/h2-4,7,15-17H,1H2,(H3,9,10)(H2,11,12,13);1H/t2-,3-,4-,7-;/m1./s1 |
InChI-Schlüssel |
FVCFYASEXYRHFH-AJTSJACISA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl |
SMILES |
C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl |
Kanonische SMILES |
C(C1C(C(C(O1)N2C(=NC(=N2)C(=N)N)N)O)O)O.Cl |
Andere CAS-Nummern |
111379-66-9 |
Synonyme |
5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine 5-amino-1-ribofuranosyl-1,2,4-triazole-3-carboxamidine 5-ARTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



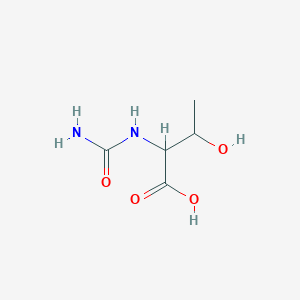
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
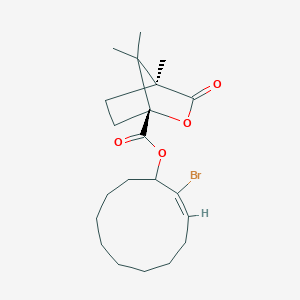
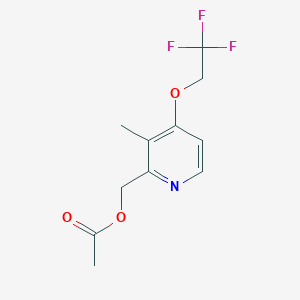
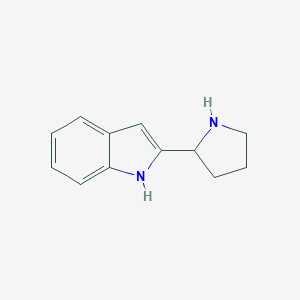
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
